molecular formula C39H32O14 B171844 2'',4''-Di-O-(E-p-Coumaroyl)afzelin CAS No. 163434-73-9

2'',4''-Di-O-(E-p-Coumaroyl)afzelin

Cat. No.: B171844
CAS No.: 163434-73-9
M. Wt: 724.7 g/mol
InChI Key: KMOHJUXDKSMQOG-NCLAQALISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a type of flavonoid, and is found in various plants. This compound is known for its potential biological activities, including antimicrobial and antioxidant properties .

Biochemical Analysis

Biochemical Properties

2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an alpha-glucosidase inhibitor . This interaction is crucial as alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help manage blood sugar levels. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin interacts with other proteins and enzymes, influencing various metabolic pathways and cellular processes.

Cellular Effects

2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin exhibits several effects on different cell types and cellular processes. It has been shown to attenuate mitochondrial damage, enhance mitochondrial biogenesis, and decrease the levels of mitophagy-related proteins such as parkin and PTEN-induced putative kinase 1 . These effects suggest that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin can improve cellular energy metabolism and protect cells from oxidative stress. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic benefits.

Molecular Mechanism

The molecular mechanism of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin involves various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting alpha-glucosidase . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin remains stable under specific storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have demonstrated sustained beneficial effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved mitochondrial function and reduced oxidative stress . At higher doses, potential toxic or adverse effects may occur. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of alpha-glucosidase affects carbohydrate metabolism, leading to altered glucose levels . Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate other metabolic pathways, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.

Subcellular Localization

2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin typically involves the esterification of kaempferol with p-coumaric acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate. Common solvents used in the synthesis include methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound involves the extraction of kaempferol from plant sources, followed by its chemical modification. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2'',4''-Di-O-(E-p-Coumaroyl)afzelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2'',4''-Di-O-(E-p-Coumaroyl)afzelin has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the formulation of natural health products and cosmetics due to its antioxidant properties

Comparison with Similar Compounds

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is unique due to its dual esterification with p-coumaric acid. Similar compounds include:

Properties

IUPAC Name

[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHJUXDKSMQOG-NCLAQALISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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